Butyric acid, 4-(2-phenoxynicotinamido)-

Description

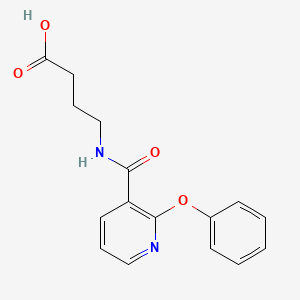

Butyric acid, 4-(2-phenoxynicotinamido)-, is a derivative of butyric acid (a four-carbon carboxylic acid) functionalized at the terminal carbon (4th position) with a 2-phenoxynicotinamido group. This substitution introduces a heterocyclic aromatic system (nicotinamide) linked via a phenoxy bridge, conferring unique physicochemical and biological properties.

Properties

CAS No. |

76988-04-0 |

|---|---|

Molecular Formula |

C16H16N2O4 |

Molecular Weight |

300.31 g/mol |

IUPAC Name |

4-[(2-phenoxypyridine-3-carbonyl)amino]butanoic acid |

InChI |

InChI=1S/C16H16N2O4/c19-14(20)9-5-10-17-15(21)13-8-4-11-18-16(13)22-12-6-2-1-3-7-12/h1-4,6-8,11H,5,9-10H2,(H,17,21)(H,19,20) |

InChI Key |

UUEFPAVJPHHQCG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NCCCC(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NCCCC(=O)O |

Other CAS No. |

76988-04-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional distinctions between butyric acid, 4-(2-phenoxynicotinamido)-, and its analogues:

Functional and Pharmacological Insights

4-(1-Pyrenyl)butyric Acid

- Drug Release Kinetics: Exhibits pH-dependent release (65% at pH 5.5 over 24 hours), comparable to Chlorin e6 (68%), enabling co-monitoring in nanoaggregate systems for cancer therapy .

- Imaging Utility : Pyrene’s fluorescence allows tracking of drug release at cellular levels.

Indole-3-Butyric Acid (IBA) Derivatives

- Agricultural Use : Promotes root growth in plants due to structural similarity to auxins.

4-Phenyl and 4-(4-Aminophenyl)butyric Acids

- Industrial Roles: 4-Phenyl butyric acid is a lab chemical (CAS 1821-12-1), while the aminophenyl variant (CAS 15118-60-2) serves as a pharmaceutical intermediate .

- Synthetic Flexibility: The amino group in 4-(4-aminophenyl)butyric acid enhances reactivity for dye and perfume synthesis.

4-(1-BOC-Piperidin-3-yl)-butyric Acid

- Drug Discovery : The BOC-protected piperidine moiety enables stable intermediates for synthesizing neurologically active compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.